4-Bromo-2-fluoro-1-(fluoromethyl)benzene 4-Bromo-2-fluoro-1-(fluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 2244086-30-2
VCID: VC4140768
InChI: InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
SMILES: C1=CC(=C(C=C1Br)F)CF
Molecular Formula: C7H5BrF2
Molecular Weight: 207.018

4-Bromo-2-fluoro-1-(fluoromethyl)benzene

CAS No.: 2244086-30-2

Cat. No.: VC4140768

Molecular Formula: C7H5BrF2

Molecular Weight: 207.018

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-1-(fluoromethyl)benzene - 2244086-30-2

Specification

CAS No. 2244086-30-2
Molecular Formula C7H5BrF2
Molecular Weight 207.018
IUPAC Name 4-bromo-2-fluoro-1-(fluoromethyl)benzene
Standard InChI InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
Standard InChI Key YIXBEGYNCUAPIE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)F)CF

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

4-Bromo-2-fluoro-1-(fluoromethyl)benzene belongs to the class of polyhalogenated benzenes. Its IUPAC name, 4-bromo-1-fluoro-2-(fluoromethyl)benzene, reflects the substituent positions:

  • Bromine at the para position (C4)

  • Fluorine at the ortho position (C2)

  • Fluoromethyl group (-CH₂F) at the meta position (C1)

The molecular structure is defined by the following identifiers:

PropertyValue
Molecular FormulaC₇H₅BrF₂
Molecular Weight207.01 g/mol
CAS Registry Number2244085-31-0
SMILESC1=CC(=C(C=C1Br)CF)F
InChIKeyWLUQQKYPYRYMHY-UHFFFAOYSA-N

The fluoromethyl group introduces steric and electronic effects distinct from trifluoromethyl (-CF₃) analogues, moderating the compound’s reactivity in substitution reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-bromo-2-fluoro-1-(fluoromethyl)benzene typically involves sequential halogenation and fluoromethylation steps:

Step 1: Bromination of Fluorobenzene Derivatives
A precursor such as 2-fluoro-1-(fluoromethyl)benzene undergoes electrophilic bromination using Br₂ in the presence of FeBr₃. The para selectivity is driven by the directing effects of the fluorine and fluoromethyl groups .

Step 2: Purification and Isolation
Crude product is purified via fractional distillation or column chromatography to achieve >95% purity. Industrial-scale production may employ continuous flow reactors to enhance yield and safety.

Challenges in Synthesis

  • Regioselectivity: Competing ortho bromination may occur, necessitating precise temperature control (-10°C to 0°C).

  • Fluoromethyl Stability: The -CH₂F group is prone to hydrolysis under acidic conditions, requiring anhydrous reagents .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/Description
Boiling PointEstimated 160–165°C (extrapolated from analogues)
Density~1.6 g/cm³ (predicted)
Solubility- Miscible with DMSO, THF
- Low solubility in water (<0.1 g/L)

The compound’s low water solubility aligns with its lipophilic nature, making it suitable for reactions in non-polar solvents .

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom at C4 is highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For example:
C₇H₅BrF₂+Ar-B(OH)₂Pd(PPh₃)₄C₇H₅F₂-Ar+B(OH)₂Br\text{C₇H₅BrF₂} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₇H₅F₂-Ar} + \text{B(OH)₂Br}
This reactivity is exploited in synthesizing biaryl scaffolds for drug candidates .

Fluoromethyl Group Reactivity

The -CH₂F moiety participates in radical fluorination reactions, serving as a fluorine donor in medicinal chemistry. Unlike -CF₃ groups, -CH₂F offers improved metabolic stability in pharmaceuticals .

Applications in Materials Science

  • Liquid Crystals: The compound’s dipole moment enhances dielectric anisotropy in display technologies.

  • Polymer Additives: Incorporation into poly(aryl ether)s improves thermal stability and optical clarity .

HazardPrecautionary Measures
Skin Irritation (H315)Wear nitrile gloves
Eye Damage (H318)Use safety goggles

Environmental Impact

  • Bioaccumulation: LogP ≈ 2.8 indicates moderate bioaccumulation potential.

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) ≈ 12 mg/L, classifying it as harmful .

Comparison with Structural Analogues

CompoundBoiling Point (°C)LogPKey Difference
4-Bromo-2-fluorobenzotrifluoride161–1622.5-CF₃ group increases hydrophobicity
2-Bromo-4-fluorotoluene155–1572.1Lacks fluoromethyl substituent

The fluoromethyl group in 4-bromo-2-fluoro-1-(fluoromethyl)benzene balances reactivity and solubility, offering advantages in fine chemical synthesis .

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